molecular formula C15H14N2O2S B278778 N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

Cat. No.: B278778
M. Wt: 286.4 g/mol
InChI Key: UWYAKOFMVFCJJA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves the reaction of 2,4-dimethylaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products can have different chemical and biological properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the 2,4-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H14N2O2S/c1-10-7-8-13(11(2)9-10)16-15-12-5-3-4-6-14(12)20(18,19)17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

UWYAKOFMVFCJJA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

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